Galalpha1-3Galbeta1-4Glc
説明
The Galalpha1-3Galbeta1-4Glc (also known as the α-gal epitope) is a unique carbohydrate antigen found in large numbers in all non-primate mammals, lemurs, and New-World monkeys . It is synthesized in large amounts by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) .
Synthesis Analysis
The α-gal epitope is synthesized by natural or recombinant α1,3galactosyltransferase (rα1,3GT) which links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .Molecular Structure Analysis
The molecular structure of this compound is C18H32O16 . The InChI representation is InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 .Chemical Reactions Analysis
The α-gal epitope is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The reaction involves the linking of galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .Physical And Chemical Properties Analysis
The molecular formula of this compound is C18H32O16 . The molecular weight is 504.44 .科学的研究の応用
Immunological Barrier in Transplantation
The Galalpha1-3Gal epitope (Galalpha1-3Galbeta1-4GlcNAc-R) is notably absent in humans and higher primates, forming a unique immunological barrier that prevents transplantation of tissues and organs from Galalpha1-3Gal-positive animals to humans. This is due to the inactivation of the alpha1,3-galactosyltransferase gene in humans and the production of natural anti-Galalpha1-3Gal antibodies against the Galalpha1-3Gal epitope (Suchanowska & Czerwinski, 2009).
Xenotransplantation and Antibody Response
Anti-Galalpha1-3Gal antibodies cause hyperacute rejection (HAR) in pig-to-primate xenotransplantation. Understanding these antibodies and developing systems for their removal are crucial for xenotransplantation success. The polymorphism in the anti-Galalpha1-3Gal repertoire represents an obstacle, but the combination of different agarose types appears sufficient for pig-to-human xenotransplantation (Mckane et al., 1998).
High Affinity IgM Antibodies in Xenotransplantation
Human anti-Galalpha1-3Gal IgG and IgM xenoantibodies can distinguish between very similar epitopes with high selectivity. Some natural anti-pig antibodies include high affinity IgM, which continues to be produced without class switch. This mechanism might be exploited in future xenotransplantation strategies (Lee et al., 1998).
Role in Cancer Immunotherapy
The alpha-gal epitope (Galalpha1-3Gal) can be targeted for cancer immunotherapy. Autologous tumour vaccines processed to express alpha-gal epitopes bind to anti-Gal antibodies, enhancing their uptake by antigen-presenting cells. This approach may induce a potent immune response sufficient to eradicate residual tumour cells after standard therapy (Galili, 2005).
Role in Acute Vascular Rejection of Xenografts
Anti-Galalpha1-3Gal antibodies are implicated in acute vascular rejection of xenografts. Depletion of these antibodies leads to the accommodation of donor cardiac xenografts, suggesting a potential strategy to overcome xenograft rejection (Lin et al., 2000).
作用機序
The α-gal epitope and the natural anti-Gal antibody have a reciprocal distribution in mammals. Transplantation of organs from non-primate mammals (e.g., pig xenografts) into Old-World monkeys or humans results in hyperacute rejection following anti-Gal binding to α-gal epitopes on xenograft cells . The in vivo immunocomplexing between anti-Gal and α-gal epitopes on molecules, pathogens, cells, or nanoparticles may be harnessed for development of novel immunotherapies .
Safety and Hazards
将来の方向性
The α-gal epitope has unique potential in future α-gal therapies . These therapies include increasing efficacy of enveloped-virus vaccines, conversion of autologous tumors into antitumor vaccines, accelerating healing of external and internal injuries by α-gal nanoparticles, and increasing anti-Gal–mediated protection against zoonotic viruses presenting α-gal epitopes and against protozoa .
特性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KXWZGOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881191 | |
Record name | Isoglobotriaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41744-59-6 | |
Record name | O-α-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoglobotriaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。